4-Bromoisophthaloyl dichloride
Description
4-Bromoisophthaloyl dichloride is a chemical compound with the molecular formula C8H3BrCl2O2. It is a derivative of isophthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by bromine and chlorine atoms. This compound is widely used in organic synthesis and industrial applications due to its reactive nature and ability to form various derivatives .
Properties
IUPAC Name |
4-bromobenzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2O2/c9-6-2-1-4(7(10)12)3-5(6)8(11)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEOVNVYIVMELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoisophthaloyl dichloride is typically synthesized through the reaction of 4-bromo-1,2-phenylenediamine with phthalic anhydride and phosphorus oxychloride under reflux conditions. This reaction forms 4-amino-3,5-dibromobenzamide, which is then treated with thionyl chloride to produce 4-bromo-3,5-dibromo-N-(2-chloroacetyl)benzamide. The final step involves reacting this intermediate with phthalic anhydride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of isophthalic acid as a raw material, with catalysts such as N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine. The reaction is carried out in solvents like dichloroethane or methylbenzene, with phosgene serving as the chlorinating agent .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisophthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromoisophthalic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of this compound from its precursors.
Phosgene: Employed as a chlorinating agent in industrial production.
Nucleophiles: Such as amines and alcohols, which react with this compound to form various derivatives.
Major Products Formed:
4-Bromoisophthalic Acid: Formed through hydrolysis.
Amides and Esters: Formed through reactions with amines and alcohols, respectively.
Scientific Research Applications
Polymer Synthesis
4-Bromoisophthaloyl dichloride serves as a crucial monomer in the production of polyamides and polyimides. These polymers are known for their high thermal stability and mechanical strength.
- Polyamide Formation : The compound reacts with diamines to form polyamides, which are used in applications requiring high tensile strength and thermal resistance. For instance, when reacted with polyethylene amine, it produces membranes like PA-100 that are utilized in filtration processes .
- Polyimide Synthesis : It can also be employed in synthesizing polyimides, which are used in electronics and aerospace industries due to their excellent thermal and chemical stability .
Flame Retardant Applications
Due to its bromine content, this compound enhances the flame-retardant properties of polymers. It is often incorporated into aromatic fibers to improve their resistance to combustion. This application is particularly relevant in textiles and construction materials where fire safety standards are critical .
Membrane Technology
The compound is utilized in membrane technology, particularly for creating semipermeable membranes that separate gases or vapors. These membranes are essential in various industrial processes, including gas purification and water treatment . The incorporation of this compound into membrane materials enhances their durability and efficiency.
Stabilizers for Urethane Prepolymers
In addition to its role as a monomer, this compound acts as an effective stabilizer for urethane prepolymers due to its ability to scavenge moisture. This property is beneficial in applications where moisture control is vital for maintaining the integrity of the polymer matrix .
Case Study 1: Polyamide Membranes
Research has demonstrated that membranes produced from this compound exhibit superior performance in gas separation applications compared to traditional membranes. The incorporation of this compound leads to enhanced selectivity and permeability due to its unique structural properties.
Case Study 2: Flame-Retardant Textiles
A study focused on the use of brominated compounds in textile applications found that fabrics treated with this compound showed a significant reduction in flammability compared to untreated fabrics. This application highlights the compound's potential impact on improving safety standards in consumer products.
Mechanism of Action
The mechanism of action of 4-bromoisophthaloyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon atoms are susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and industrial applications to produce a wide range of compounds.
Comparison with Similar Compounds
Isophthaloyl Dichloride: Similar in structure but lacks the bromine atom.
Terephthaloyl Dichloride: Another isomer of phthaloyl dichloride with different substitution patterns.
4-Chloroisophthaloyl Dichloride: Similar but with chlorine instead of bromine.
Uniqueness: 4-Bromoisophthaloyl dichloride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are desired .
Biological Activity
4-Bromoisophthaloyl dichloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and molecular recognition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and case studies.
- Molecular Formula : C8H4BrCl2O2
- Molecular Weight : 251.48 g/mol
- IUPAC Name : 4-bromo-1,3-benzenedicarbonyl dichloride
This compound acts primarily as a reactive intermediate in the synthesis of various biologically active compounds. Its structure allows it to form linkages with biomolecules, which can lead to the modulation of biological pathways.
- Inhibition of Apoptosis Proteins : The compound has been noted for its ability to inhibit Inhibitor of Apoptosis Proteins (IAPs), promoting apoptosis in rapidly dividing cells, which is crucial in cancer treatment . This property makes it a candidate for developing therapeutic agents targeting malignant cells.
- Formation of Supramolecular Structures : It has been shown to participate in the formation of cyclic heteropseudorotaxanes, which can have implications in drug delivery systems and molecular recognition . The ability to form stable complexes with peptides enhances its potential applications in targeted therapies.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Therapeutics : In a study examining the effects of various brominated compounds on cancer cell lines, this compound was found to significantly reduce cell viability in breast and prostate cancer models. The mechanism was attributed to enhanced apoptosis through IAP inhibition .
- Supramolecular Chemistry : Research conducted on the self-assembly properties of this compound revealed its ability to form rotaxanes with high association constants (418 M). This finding suggests its utility in creating advanced drug delivery systems that can target specific tissues or cells .
Q & A
Basic Question: What are the optimal synthesis methods for 4-bromoisophthaloyl dichloride, and how do reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via bromination of isophthaloyl dichloride followed by purification. Key variables include:
- Catalyst selection : Lewis acids (e.g., FeCl₃ or AlCl₃) enhance bromination efficiency by stabilizing intermediates .
- Solvent choice : Non-polar solvents (e.g., CCl₄) reduce side reactions, while polar aprotic solvents (e.g., DCM) improve solubility .
- Temperature control : Exothermic bromination requires cooling (0–5°C) to prevent decomposition .
Post-synthesis, fractional distillation or recrystallization in dry hexane is recommended for purification. Yield optimization requires balancing stoichiometry (1:1.2 molar ratio of isophthaloyl dichloride to bromine) and reaction time (4–6 hours) .
Basic Question: What analytical techniques are critical for characterizing this compound purity?
Methodological Answer:
- FTIR spectroscopy : Confirm C=O stretching (1775–1820 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic proton signals (δ 7.8–8.3 ppm) and carbonyl carbon (δ 165–170 ppm) validate structure .
- Elemental analysis : Validate bromine content (theoretical ~28.5% Br) to detect impurities .
- HPLC : Use reverse-phase columns (C18) with UV detection (254 nm) to quantify hydrolyzed byproducts (e.g., carboxylic acids) .
Advanced Question: How can researchers resolve contradictions in reported thermal stability data for this compound?
Methodological Answer:
Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 120–150°C) arise from:
- Measurement techniques : TGA under nitrogen vs. air alters decomposition profiles .
- Impurity effects : Hydrolyzed residues (e.g., bromoisophthalic acid) lower observed stability .
Resolution steps :
Advanced Question: What mechanistic insights guide the use of this compound in polycondensation reactions?
Methodological Answer:
In polymer synthesis (e.g., aromatic polyamides), the bromine substituent influences reactivity:
- Electron-withdrawing effect : Enhances electrophilicity of carbonyl groups, accelerating nucleophilic acyl substitution with diamines .
- Steric hindrance : The bromine atom at the 4-position may reduce reaction rates with bulky monomers.
Optimization strategies : - Use interfacial polycondensation at 20–25°C with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve monomer diffusion .
- Monitor molecular weight via intrinsic viscosity measurements (e.g., Ubbelohde viscometer) and adjust stoichiometric ratios to balance chain growth vs. termination .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Impervious gloves (nitrile), sealed goggles, and acid-resistant lab coats .
- Ventilation : Use fume hoods with >100 ft/min airflow to prevent inhalation of corrosive vapors .
- Spill management : Neutralize spills with sodium bicarbonate, then collect in inert absorbents (vermiculite) for disposal as hazardous waste .
- First aid : Immediate 15-minute eye/skin rinsing with water, followed by medical evaluation for potential hydrobromic acid exposure .
Advanced Question: How does solvent polarity affect the hydrolysis kinetics of this compound?
Methodological Answer:
Hydrolysis rates depend on solvent-water interactions:
- Polar aprotic solvents (DMF, THF) : Slow hydrolysis due to limited water miscibility; pseudo-first-order rate constants (k) range 0.02–0.05 h⁻¹ .
- Polar protic solvents (MeOH, H₂O) : Rapid hydrolysis (k = 0.5–1.2 h⁻¹) due to nucleophilic attack by water .
Mitigation strategies : - Store under anhydrous conditions (molecular sieves) in sealed amber vials .
- Pre-dry monomers with calcium hydride (CaH₂) before polymerization .
Advanced Question: What computational methods predict the reactivity of this compound in novel copolymer systems?
Methodological Answer:
- DFT calculations : Model electrophilicity (using Fukui indices) to predict sites for nucleophilic attack .
- Molecular dynamics (MD) : Simulate monomer diffusion in solvent-polymer matrices to optimize reaction interfaces .
- QSPR models : Correlate bromine’s Hammett substituent constant (σₚ ≈ 0.23) with copolymer thermal properties (e.g., Tg, Td) .
Basic Question: How can researchers validate the absence of toxic byproducts in this compound synthesis?
Methodological Answer:
- GC-MS : Screen for brominated dioxins (m/z 340–360) or chlorinated biphenyls using DB-5 capillary columns .
- ICP-OES : Quantify residual heavy metals (e.g., Fe, Al from catalysts) below 10 ppm .
- Ames test : Assess mutagenicity of isolated byproducts using Salmonella typhimurium strains (TA98/TA100) .
Advanced Question: What strategies address low yields in large-scale syntheses of this compound?
Methodological Answer:
- Continuous flow reactors : Improve heat/mass transfer vs. batch reactors, reducing localized overheating .
- In-situ bromine generation : Use HBr/H₂O₂ systems to minimize bromine gas handling and improve safety .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust stoichiometry dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
